molecular formula C10H11BrO2 B3225004 Ethyl 2-bromo-6-methylbenzoate CAS No. 1243389-08-3

Ethyl 2-bromo-6-methylbenzoate

Cat. No. B3225004
CAS RN: 1243389-08-3
M. Wt: 243.1 g/mol
InChI Key: QJGDBKSBLPJWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-methylbenzoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a reagent in various chemical reactions. This compound is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-bromo-6-methylbenzoate is used in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the preparation of different benzo[b]thiophen derivatives, such as 4-bromo-3-methylbenzo[b]thiophen. These derivatives find applications in pharmacology and are often involved in the creation of compounds with potential biological activities (Chapman et al., 1971).

Role in Organic Chemistry Reactions

In organic chemistry, this compound is employed in various synthesis reactions. For example, it is involved in the synthesis of 1,2,3-triazoloquinolines, which are significant in medicinal chemistry. The compound provides a route to synthesize complex molecules that could have pharmacological applications (Pokhodylo & Obushak, 2019).

Development of Pharmaceutical Compounds

This compound is a key intermediate in the development of pharmaceutical compounds. For instance, it has been used in the synthesis of 2-substituted styryl-6-bromo-4-quinazolone 3-(4-benzhydrazides) which are studied for their monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).

Application in Anticonvulsant Research

Research has also explored the use of this compound in the synthesis of compounds with anticonvulsant properties. Various studies have synthesized and evaluated compounds for their potential in treating convulsions, showcasing the diverse pharmaceutical applications of this chemical (Hamor & Reavlin, 1967).

properties

IUPAC Name

ethyl 2-bromo-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDBKSBLPJWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-6-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-6-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-6-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-6-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.